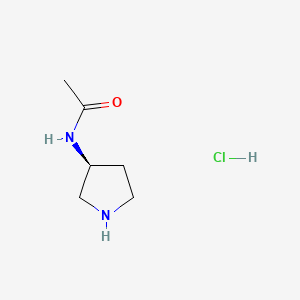

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

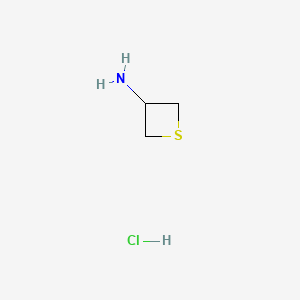

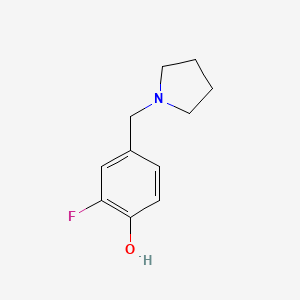

“(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride” is a chemical compound with the molecular formula C6H13ClN2O . Its average mass is 164.633 Da .

Synthesis Analysis

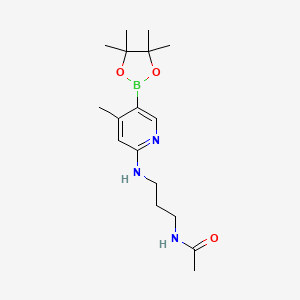

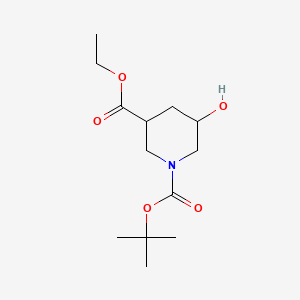

The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, one synthesis route involves the reaction of N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride with 2-fluoropyridine-5-carbonyl chloride .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions, including functionalization and ring construction . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 164.63322 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the retrieved documents.Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine Ring and Its Derivatives : The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases due to its unique structural properties. It allows efficient exploration of pharmacophore space, contributes to the stereochemistry of molecules, and provides increased three-dimensional coverage. Derivatives of pyrrolidine, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have shown selectivity towards various biological targets. This review delves into bioactive molecules characterized by the pyrrolidine ring, discussing synthetic strategies, steric factors' influence on biological activity, and the structure-activity relationship (SAR) of these compounds. The review suggests that the versatility of the pyrrolidine ring can guide the design of new compounds with diverse biological profiles (Li Petri et al., 2021).

Pharmacology of Aniracetam

Aniracetam and Cognitive Enhancement : An extensive review of preclinical pharmacological data on aniracetam, a pyrrolidinone derivative, provides evidence of its effects on learning and memory, especially in animals with impaired cognitive abilities. Aniracetam has shown to be more potent than piracetam, a structurally similar nootropic drug. Although the exact mechanism of action remains elusive, aniracetam acts as a positive modulator at AMPA subtype of glutamate receptors. This activity contributes to its cognitive-enhancing effects. Metabolites of aniracetam also exhibit positive effects on memory, further supporting the cognition enhancement observed after treatment with aniracetam. This review underscores aniracetam's potential therapeutic value in treating dementias (Martin & Haefely, 1993).

Safety and Hazards

“(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride” is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name |

N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5(9)8-6-2-3-7-4-6;/h6-7H,2-4H2,1H3,(H,8,9);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIYDYVCYFKVCW-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735269 |

Source

|

| Record name | N-[(3S)-Pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246277-44-0 |

Source

|

| Record name | N-[(3S)-Pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B597523.png)

![N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B597539.png)

![Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597540.png)